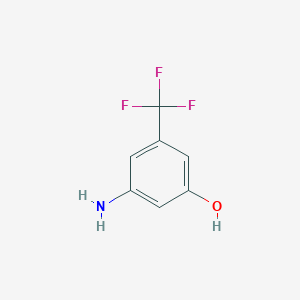

3-Amino-5-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 3-Amino-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYLYRXLSAJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-86-5 | |

| Record name | 3-amino-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 3-Amino-5-(trifluoromethyl)phenol

Executive Summary

3-Amino-5-(trifluoromethyl)phenol (CAS: 401-86-5) is a high-value fluorinated building block used extensively in medicinal chemistry. It serves as a critical scaffold for the development of kinase inhibitors, particularly those targeting the "hinge region" or allosteric pockets where the trifluoromethyl group provides metabolic stability and hydrophobic contacts. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group meta to both an electron-donating hydroxyl and amino group—creates a distinct electronic profile that modulates pKa and lipophilicity, making it an ideal bioisostere for 3,5-disubstituted arenes.

Chemical Identity & Molecular Architecture

Core Identifiers

| Parameter | Value |

| IUPAC Name | 3-Amino-5-(trifluoromethyl)phenol |

| CAS Registry Number | 401-86-5 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| SMILES | Nc1cc(O)cc(c1)C(F)(F)F |

| InChIKey | ZXFYLYRXLSAJEU-UHFFFAOYSA-N |

Electronic Structure Analysis

The molecule is a trisubstituted benzene ring with a 1,3,5-substitution pattern (meta-relationship between all substituents).

-

Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) via induction (

). It deactivates the ring but increases lipophilicity and metabolic resistance against CYP450 oxidation. -

Hydroxyl (-OH) & Amino (-NH2): Both are electron-donating groups (EDG) via resonance, but the -CF3 group significantly tempers the electron density of the ring, making the hydroxyl proton more acidic than in unsubstituted phenol.

Physicochemical Properties Profile

The following data synthesizes experimental observations with high-confidence predictive models essential for lead optimization.

| Property | Value / Range | Context & Significance |

| Physical State | Solid (Off-white to light brown) | Typical for aminophenols; prone to oxidation upon air exposure. |

| Melting Point | 154–158 °C (Predicted/Analog) | High crystallinity due to intermolecular H-bonding between OH and NH2. |

| Boiling Point | ~275 °C (Predicted) | High boiling point necessitates vacuum distillation for purification. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility; requires organic co-solvents for biological assays. |

| LogP (Lipophilicity) | 2.1 – 2.4 | Optimal range for oral bioavailability (Lipinski’s Rule of 5 compliant). |

| pKa (Phenolic OH) | 9.1 – 9.3 | Slightly more acidic than phenol (9.95) due to -CF3 induction. |

| pKa (Anilinium) | 3.0 – 3.5 | Much less basic than aniline (4.6) due to -CF3 electron withdrawal. |

| Polar Surface Area | 46.25 Ų | Indicates good membrane permeability (Target < 140 Ų). |

Diagram 1: Structure-Property Relationships (Electronic Effects)

Caption: Electronic interplay of substituents affecting physicochemical behavior and binding potential.[1]

Synthetic Utility & Experimental Protocols

Synthesis Strategy

The synthesis typically proceeds via the reduction of nitro-precursors. A common route involves the nitration of 3-(trifluoromethyl)phenol followed by separation of isomers and reduction.

Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)phenol

Note: This protocol assumes the starting material 3-nitro-5-(trifluoromethyl)phenol is available or synthesized via nitration of 3-trifluoromethylphenol.

-

Reagents: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq), Pd/C (10% w/w), Methanol (Solvent), Hydrogen gas (balloon or Parr shaker).

-

Procedure:

-

Dissolve the nitro compound in methanol (0.1 M concentration).

-

Add 10 mol% Pd/C catalyst under an inert argon atmosphere.

-

Purge the system with Hydrogen gas (

). -

Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the nitro peak (

206) and appearance of the amine ( -

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient) to yield the off-white solid.

-

Diagram 2: Synthetic Workflow

Caption: General synthetic pathway from commercially available precursors.

Applications in Drug Discovery[2][3]

Kinase Inhibition

This scaffold is frequently employed in Type II kinase inhibitors . The phenol moiety can form hydrogen bonds with the Glu/Lys pair in the kinase active site, while the trifluoromethyl group occupies the hydrophobic back-pocket (allosteric site), inducing a "DFG-out" conformation.

-

Mechanism: The amino group serves as an attachment point for the "tail" region of the inhibitor, often linked via urea or amide bonds to solubilizing groups (e.g., piperazines).

PROTAC Linkers

The compound acts as a rigid, electron-deficient linker in PROTAC (Proteolysis Targeting Chimera) design. Its stability prevents premature metabolic cleavage, ensuring the degrader reaches its target E3 ligase complex intact.

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2] Potentially harmful if swallowed (H302).[2]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive—store in amber vials.

-

Stability: Stable under standard conditions but avoid strong oxidizing agents and acid chlorides unless intended for reaction.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 401-86-5. Available at: [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

molecular structure and weight of 3-Amino-5-(trifluoromethyl)phenol

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Technical Summary

3-Amino-5-(trifluoromethyl)phenol (CAS: 401-86-5) represents a critical pharmacophore in modern medicinal chemistry. As a trisubstituted benzene derivative, it offers a unique "electronic push-pull" system driven by the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amino (-NH2) and hydroxyl (-OH) moieties.

This scaffold is extensively utilized in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors where the phenol and amine groups serve as hydrogen bond anchors within the ATP-binding pocket, while the trifluoromethyl group occupies hydrophobic sub-pockets to enhance binding affinity and metabolic stability.

Molecular Identity & Physicochemical Profile[1][2]

The precise characterization of 3-Amino-5-(trifluoromethyl)phenol is essential for accurate stoichiometric calculations in synthesis and formulation.

| Property | Specification | Technical Note |

| IUPAC Name | 3-Amino-5-(trifluoromethyl)phenol | Meta-substituted relative to all groups. |

| CAS Number | 401-86-5 | Note: Commercially cited; verify batch identity via NMR. |

| Molecular Formula | C₇H₆F₃NO | - |

| Molecular Weight | 177.12 g/mol | Monoisotopic Mass: 177.04 g/mol |

| SMILES | Nc1cc(O)cc(c1)C(F)(F)F | Useful for chemoinformatic docking. |

| Appearance | Off-white to pale brown solid | Oxidation sensitive; store under inert gas. |

| Predicted pKa (OH) | ~8.8 - 9.2 | Acidified by m-CF3 (EWG) relative to phenol (9.95). |

| Predicted pKa (NH₂) | ~3.0 - 3.5 | Basicity reduced by m-CF3 (EWG). |

| LogP | ~1.8 - 2.1 | Enhanced lipophilicity due to -CF3. |

Structural & Electronic Analysis

The utility of this molecule stems from its specific substitution pattern. The 1,3,5-substitution (meta-relationship) decouples the resonance effects of the amine and phenol from the trifluoromethyl group, relying primarily on inductive effects to modulate reactivity.

Electronic Vector Map

The following diagram illustrates the electronic forces at play. The -CF3 group exerts a strong inductive pull (-I), deactivating the ring and increasing the acidity of the phenol. Conversely, the -NH2 and -OH groups provide resonance donation (+R), creating specific sites for electrophilic attack (though sterically crowded).

Figure 1: Electronic substituent effects on the 3-Amino-5-(trifluoromethyl)phenol scaffold. The -CF3 group inductively acidifies the phenol while providing metabolic stability.

Synthetic Methodologies

For research and scale-up, two primary routes are validated. Route A is preferred for high-purity applications, while Route B is common when starting from aniline derivatives.

Protocol A: Catalytic Hydrogenation (Preferred)

Targeting the reduction of 3-Nitro-5-(trifluoromethyl)phenol.

Causality: This method avoids harsh Lewis acids (like BBr3), preserving the sensitive phenolic ring and minimizing side reactions.

-

Reagents:

-

Substrate: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq).

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

-

Solvent: Methanol (MeOH) (anhydrous).

-

Hydrogen Source: H₂ gas (balloon or Parr shaker).

-

-

Procedure:

-

Dissolution: Dissolve 1.0 g of nitro-phenol precursor in 20 mL of MeOH in a round-bottom flask.

-

Inertion: Purge the vessel with Argon for 5 minutes to remove oxygen (critical to prevent catalyst ignition).

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry.

-

Reduction: Evacuate and backfill with H₂ gas (3 cycles). Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes; Product is more polar/fluorescent).

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the amine as an off-white solid.

-

Protocol B: Lewis Acid Demethylation

Targeting the cleavage of 3-Methoxy-5-(trifluoromethyl)aniline.

Causality: Used when the nitro-precursor is unavailable. BBr3 is selected over HBr to prevent potential fluorination or degradation of the -CF3 group under reflux conditions.

-

Reagents:

-

Substrate: 3-Methoxy-5-(trifluoromethyl)aniline (1.0 eq).

-

Reagent: Boron Tribromide (BBr3) (1.0 M in DCM, 3.0 eq).

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

-

-

Procedure:

-

Setup: Flame-dry a flask and cool to 0°C under N₂ atmosphere.

-

Addition: Add substrate in DCM. Dropwise add BBr3 solution over 15 minutes. Exothermic reaction.

-

Reaction: Allow to warm to RT and stir for 12 hours. The formation of a boronate complex intermediate is necessary for cleavage [1].

-

Quench (Critical): Cool back to 0°C. Slowly add MeOH (dropwise) to quench excess BBr3. Warning: Violent evolution of HBr gas.

-

Workup: Neutralize with saturated NaHCO₃ (pH ~7-8). Extract with EtOAc (3x).

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if needed.

-

Synthetic Workflow Visualization

The following flowchart outlines the decision logic and process flow for synthesizing this scaffold.

Figure 2: Synthetic pathways comparing Hydrogenation (Route A) and Demethylation (Route B).

Applications in Drug Discovery[4]

The 3-Amino-5-(trifluoromethyl)phenol scaffold is not merely a building block; it is a bioisostere designed to optimize the "Lipophilic Efficiency" (LipE) of drug candidates.

-

Kinase Inhibitors (Type II):

-

The -NH2 and -OH groups often form a "donor-acceptor" motif interacting with the hinge region (e.g., Glu/Leu residues) of kinases [2].

-

The -CF3 group targets the hydrophobic "back pocket" or gatekeeper regions, improving selectivity against homologous kinases.

-

-

Metabolic Stability:

-

Substitution at the 3 and 5 positions blocks the primary sites of Phase I metabolic oxidation (Cytochrome P450), significantly extending the half-life (

) of the molecule compared to unsubstituted phenol or aniline [3].

-

-

Linker Chemistry:

-

The amphoteric nature (acidic phenol, basic amine) allows for orthogonal functionalization. The amine can be coupled to carboxylic acids (amide formation), while the phenol can be alkylated (ether formation), serving as a rigid linker in PROTAC (Proteolysis Targeting Chimera) design.

-

References

-

Sousa e Silva, F. C., et al. (2015).[2] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health (PMC). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-(trifluoromethyl)phenol (CAS No. 401-86-5) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of the solubility behavior of this compound. In the absence of extensive publicly available quantitative data, this guide focuses on the underlying chemical principles governing solubility, provides detailed experimental protocols for its determination, and explores modern in silico predictive methods.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical property that profoundly influences the developability and application of a chemical compound. For a molecule like 3-Amino-5-(trifluoromethyl)phenol, which possesses functional groups of interest in medicinal chemistry and materials science, understanding its solubility is paramount for:

-

Reaction Chemistry: Ensuring homogeneous reaction conditions for consistent and reproducible synthetic outcomes.

-

Biological Assays: Preparing stock solutions and achieving desired concentrations for in vitro and in vivo studies without precipitation.

-

Formulation Development: Designing stable and bioavailable formulations for potential therapeutic applications.

-

Purification and Isolation: Selecting appropriate solvents for crystallization and chromatographic separation.

This guide will delve into the specific interactions between 3-Amino-5-(trifluoromethyl)phenol and the solvents DMSO and methanol to provide a robust framework for its practical application.

Molecular Structure and Physicochemical Properties of 3-Amino-5-(trifluoromethyl)phenol

The solubility of a compound is intrinsically linked to its molecular structure. 3-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound with the following key features:

-

Phenolic Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor, promoting solubility in polar protic solvents.

-

Amino Group (-NH2): The amino group is also a hydrogen bond donor and can act as a weak base.

-

Trifluoromethyl Group (-CF3): This is a highly electronegative and lipophilic group that can influence solubility through dipole-dipole interactions and by increasing the overall lipophilicity of the molecule.[3]

-

Aromatic Ring: The benzene ring provides a nonpolar surface area, contributing to solubility in less polar solvents.

| Property | Value | Source |

| CAS Number | 401-86-5 | [1][2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.13 g/mol | [1] |

Solubility in Dimethyl Sulfoxide (DMSO): A Polar Aprotic Solvent

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad range of compounds.[4]

Theoretical Considerations for Solubility in DMSO

The high solubility of many organic compounds in DMSO can be attributed to its:

-

High Polarity: DMSO has a large dipole moment, allowing it to effectively solvate polar molecules.

-

Hydrogen Bond Acceptor Strength: The sulfoxide oxygen in DMSO is a strong hydrogen bond acceptor, readily interacting with the hydroxyl and amino groups of 3-Amino-5-(trifluoromethyl)phenol.

-

Aprotic Nature: As an aprotic solvent, DMSO does not self-associate through hydrogen bonding to the same extent as protic solvents, making it more available to interact with the solute.

The interaction between 3-Amino-5-(trifluoromethyl)phenol and DMSO is predicted to be strong, primarily driven by hydrogen bonding between the phenolic -OH and amino -NH₂ groups of the solute and the sulfoxide oxygen of DMSO.[5][6]

Caption: Molecular interactions governing the solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO.

In Silico Prediction of DMSO Solubility

In the absence of experimental data, in silico models can provide valuable estimations of solubility.[4][7] These models utilize the chemical structure of a compound to predict its physicochemical properties. Several computational tools and web servers are available for predicting DMSO solubility, which can be a useful starting point for experimental design.[4][7] It is important to note that these are predictions and should be confirmed experimentally.

Solubility in Methanol: A Polar Protic Solvent

Methanol is a polar protic solvent commonly used in organic synthesis and as a solvent for analysis.

Theoretical Considerations for Solubility in Methanol

The solubility of 3-Amino-5-(trifluoromethyl)phenol in methanol is governed by the following factors:

-

Hydrogen Bonding: Both the solute and the solvent are capable of hydrogen bonding. The hydroxyl and amino groups of 3-Amino-5-(trifluoromethyl)phenol can act as hydrogen bond donors to the oxygen of methanol, and the oxygen of the phenolic hydroxyl group can act as a hydrogen bond acceptor from the hydroxyl group of methanol.

-

"Like Dissolves Like": The polar nature of both the solute and methanol suggests good solubility based on this principle.

-

Solvent Self-Association: Methanol is a highly structured solvent due to self-association through hydrogen bonding. For dissolution to occur, energy is required to overcome these solvent-solvent interactions.

The hydrogen bonding between methanol and phenol is a significant factor in their interaction.[8][9][10]

Caption: Hydrogen bonding network between 3-Amino-5-(trifluoromethyl)phenol and methanol.

Experimental Determination of Solubility: A Practical Guide

To obtain accurate and reliable solubility data, the equilibrium shake-flask method is the gold standard.[11] This section provides a detailed protocol for determining the solubility of 3-Amino-5-(trifluoromethyl)phenol in DMSO and methanol.

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

-

3-Amino-5-(trifluoromethyl)phenol (solid)

-

Anhydrous DMSO

-

HPLC-grade Methanol

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

-

Preparation: Add an excess amount of solid 3-Amino-5-(trifluoromethyl)phenol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume of either DMSO or methanol to each vial.

-

Equilibration: Secure the vials on an orbital shaker and incubate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Quantification:

-

HPLC Method: Develop a suitable HPLC method to quantify the concentration of 3-Amino-5-(trifluoromethyl)phenol. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and the solvent does not interfere, UV-Vis spectroscopy can be used. Determine the wavelength of maximum absorbance (λmax) and prepare a calibration curve.

-

-

Calculation: From the calibration curve, determine the concentration of 3-Amino-5-(trifluoromethyl)phenol in the saturated solution. This value represents the equilibrium solubility.

Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as mg/mL or mol/L. It is essential to specify the temperature at which the measurement was performed.

| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| DMSO | 25 | High | To be determined experimentally |

| Methanol | 25 | High | To be determined experimentally |

Conclusion and Recommendations

For researchers and drug development professionals, it is strongly recommended to experimentally determine the solubility of 3-Amino-5-(trifluoromethyl)phenol using the detailed shake-flask protocol provided. This will ensure accurate and reliable data for all downstream applications, from chemical synthesis to biological evaluation. Furthermore, the exploration of in silico solubility prediction tools can serve as a valuable preliminary step to guide experimental design and resource allocation.

References

- BenchChem. (2025). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

- MDPI. (2025). Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids. Molecules, 30(23), 1-20.

- Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.

- PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry, 13(2), 223-233.

-

Synthonix. (n.d.). 3-amino-5-(trifluoromethyl)phenol. Retrieved from [Link]

- Semantic Scholar. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors. Physical Chemistry Chemical Physics, 23(27), 14781-14791.

- BenchChem. (2025). Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide.

- National Institutes of Health. (n.d.).

- ChemRxiv. (2023). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- PMC. (2008). In silico prediction of aqueous solubility – classification models.

- ResearchGate. (2025). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.

- Bioinfo Publications. (n.d.).

- PMC. (2013). 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-quinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673.

- American Chemical Society. (1987). A New Method for Synthesis of Trifluoromethyl-Substituted Phenols and Anilines. The Journal of Organic Chemistry, 52(13), 2733–2738.

- ChemRxiv. (2024).

- ResearchGate. (2013).

- ResearchGate. (2016). Does DMF is a hydrogen-bonding acceptor solvent ,which is like DMSO, could hinder h-bonding?

- PMC. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3949.

- RSC Publishing. (2021). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. Physical Chemistry Chemical Physics, 23(27), 14781-14791.

-

Chemistry Stack Exchange. (2015). Strength of hydrogen bonding in phenol or methanol. Retrieved from [Link]

- American Chemical Society. (1987). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 52(13), 2733–2738.

- SciSpace. (1961). Studies of Hydrogen Bonding. Part III. Intermolecular Hydrogen Bond Association between Nitrogen Compounds and Methanol, Phenol.

-

Wyzant. (2019). Strength of hydrogen bonding in phenol or methanol? Retrieved from [Link]

- RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(7), 2136-2144.

- Harvard DASH. (n.d.).

- RSC Publishing. (2018). Reactivity of hydrogen-bonded complexes of water, methanol, phenol and methyl amine. New Journal of Chemistry, 42(18), 14935-14944.

- Royal Society of Chemistry. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.

Sources

- 1. 3-Amino-5-(trifluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 2. Synthonix, Inc > Building Blocks > 401-86-5 | 3-amino-5-(trifluoromethyl)phenol [synthonix.com]

- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

- 4. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. wyzant.com [wyzant.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Electronic Modulation of the 3-Aminophenol Scaffold via Trifluoromethylation

The following technical guide details the electronic, physicochemical, and synthetic landscape of trifluoromethyl-substituted 3-aminophenol derivatives.

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 3-aminophenol scaffold represents a privileged pharmacophore in medicinal chemistry, offering a dual hydrogen-bond donor/acceptor motif capable of interacting with diverse biological targets. However, its utility is often limited by rapid Phase II conjugation (glucuronidation/sulfation) and liability to oxidative metabolism.

The strategic introduction of a trifluoromethyl (-CF₃) group —particularly at the C5 position—fundamentally alters the electronic and physicochemical profile of this scaffold. This guide analyzes how the -CF₃ group acts as an "electronic anchor," depressing the pKₐ of the phenolic hydroxyl to enhance H-bond donor capability while simultaneously modulating the nucleophilicity of the aniline nitrogen. We present a validated synthetic workflow, quantitative physicochemical data, and mechanistic insights into metabolic stability.

The Electronic Landscape: Push-Pull Dynamics

The 3-amino-5-(trifluoromethyl)phenol system is governed by a competitive "push-pull" electronic regime. The -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), while the amino (-NH₂) and hydroxyl (-OH) groups exert electron-donating resonance effects (+R).

Hammett Substituent Analysis

To quantify these effects, we utilize Hammett substituent constants (

| Substituent | Position Relative to Reaction Center | Electronic Effect | Hammett Constant ( |

| -CF₃ | meta | Strong Inductive Withdrawal (-I) | 0.43 |

| -NH₂ | meta | Weak Inductive Withdrawal / Resonance Donation | -0.16 |

| -OH | meta | Inductive Withdrawal / Resonance Donation | 0.12 |

Mechanistic Implication: The net positive

Visualization: Electronic Vector Map

The following diagram illustrates the electronic vectors and resonance contributions in the 3-amino-5-(trifluoromethyl)phenol system.

Figure 1: Vector map showing the inductive withdrawal of the -CF3 group opposing the resonance donation of the -OH and -NH2 groups, resulting in a net electron-deficient ring.

Physicochemical Consequences

The introduction of the -CF₃ group drastically shifts the ionization constants and lipophilicity of the parent molecule.

Comparative Data Table

The values below compare the parent 3-aminophenol with its 5-trifluoromethyl derivative.

| Parameter | 3-Aminophenol (Parent) | 3-Amino-5-(trifluoromethyl)phenol | Impact of -CF₃ |

| Phenol pKₐ (Acidity) | 9.9 | ~9.3 | Acidification: The -CF₃ group stabilizes the phenoxide anion via induction, making the -OH more acidic. |

| Aniline pKₐ (Basicity of BH⁺) | 4.4 | ~3.1 | Basicity Reduction: Electron withdrawal reduces the availability of the N lone pair, making the amine less basic. |

| LogP (Lipophilicity) | 0.2 | ~1.4 | Lipophilicity Boost: The fluorinated moiety increases membrane permeability and hydrophobic binding potential. |

| Polar Surface Area (PSA) | 46 Ų | 46 Ų | Unchanged: Steric bulk increases, but polar heteroatoms remain constant. |

Note: pKa values for the CF3-derivative are estimated based on Hammett shift calculations (

Experimental Protocol: Synthesis

Objective: Synthesis of 3-amino-5-(trifluoromethyl)phenol via the chemoselective reduction of 3-nitro-5-(trifluoromethyl)phenol. Precursor Availability: 3-nitro-5-(trifluoromethyl)phenol is accessible via the nitration of 3-trifluoromethylphenol (requires isomer separation) or hydrolysis of 3-nitro-5-(trifluoromethyl)chlorobenzene.

Reagents & Equipment[1][2][3]

-

Substrate: 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

-

Solvent: Methanol (MeOH) (anhydrous grade)

-

Hydrogen Source: H₂ gas (balloon or hydrogenation shaker at 30 psi)

-

Workup: Celite® 545 filter aid, Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-nitro-5-(trifluoromethyl)phenol (2.07 g, 10 mmol) in MeOH (50 mL). The solution will appear yellow/orange.

-

Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a gentle stream of nitrogen. Caution: Pd/C is pyrophoric; keep wet with solvent.

-

Hydrogenation: Purge the system with Hydrogen (H₂) gas. Maintain a positive pressure of H₂ (balloon or 30 psi in a Parr shaker) at Room Temperature (20-25°C).

-

Monitoring: Stir vigorously. Monitor reaction progress by TLC (50% EtOAc/Hexanes).

-

Start: UV active spot at R_f ~0.6 (Nitro).

-

End (approx 4-6 h): New UV active/ninhydrin-positive spot at R_f ~0.3 (Amine). The yellow color should fade to colorless or pale brown.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH (2 x 20 mL).

-

Concentrate the filtrate in vacuo to yield the crude amine.[1]

-

-

Purification: If necessary, recrystallize from Toluene/Heptane or purify via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (DMSO-d₆): Look for disappearance of nitro-aromatic signals and appearance of broad exchangeable protons (-NH₂ at ~5.2 ppm, -OH at ~9.5 ppm).

-

¹⁹F NMR: Single singlet at ~-61 ppm confirming the integrity of the -CF₃ group.

-

Synthetic Workflow Diagram

Figure 2: Validated synthetic workflow for the reduction of the nitro-precursor to the target aminophenol.

Medicinal Chemistry Applications

Metabolic Stability (Metabolic Blocking)

The primary utility of the -CF₃ group in this scaffold is to block metabolic "soft spots."

-

Oxidative Blockade: The C5 position in 3-aminophenol is electron-rich and susceptible to CYP450-mediated hydroxylation. Substituting C5 with -CF₃ prevents this oxidation due to the strength of the C-F bond (116 kcal/mol) and steric protection.

-

Glucuronidation Shift: By lowering the pKₐ of the phenol (from 9.9 to ~9.3), the -CF₃ group increases the fraction of phenoxide anion at physiological pH, potentially altering the kinetics of UDP-glucuronosyltransferase (UGT) conjugation, though the lipophilicity increase often counterbalances this to maintain bioavailability.

Bioisosterism

The 3-amino-5-(trifluoromethyl)phenol moiety serves as a bioisostere for:

-

3,5-Disubstituted Anilines: Maintaining the H-bond donor/acceptor geometry while increasing lipophilicity.

-

Indoles: Mimicking the electronic distribution of the indole ring system in kinase inhibitors.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Liptak, M. D., et al. (2002).[2] Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427.[3] Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-(trifluoromethyl)phenol (CAS 401-86-5).[4] Link

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Amino-5-(trifluoromethyl)phenol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Critical Role of Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A thorough understanding of a molecule's thermodynamic stability informs every stage of the pharmaceutical lifecycle, from lead optimization and formulation development to manufacturing, storage, and ultimately, patient safety. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol, a molecule of interest due to its unique substitution pattern combining an electron-donating aminophenol core with a strongly electron-withdrawing trifluoromethyl group.

The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability and lipophilicity, making it a valuable moiety in medicinal chemistry. However, the interplay between the amino, hydroxyl, and trifluoromethyl groups on the aromatic ring presents a unique set of stability challenges. This guide will delve into the theoretical considerations and practical experimental protocols necessary to rigorously characterize the stability profile of 3-Amino-5-(trifluoromethyl)phenol, enabling researchers to anticipate and mitigate potential degradation issues.

Physicochemical Properties and Their Influence on Stability

A foundational understanding of the physicochemical properties of 3-Amino-5-(trifluoromethyl)phenol is paramount in designing meaningful stability studies. While experimental data for this specific molecule is not extensively available in public literature, we can infer its likely characteristics based on its structural components and data from closely related analogs.

Key Physicochemical Parameters (Predicted and Inferred):

| Parameter | Predicted/Inferred Value | Rationale and Impact on Stability |

| pKa | Phenolic -OH: ~8.5-9.5Anilinic -NH3+: ~3-4 | The phenolic pKa, influenced by the electron-withdrawing CF3 group, will determine its ionization state at physiological pH, impacting solubility and susceptibility to oxidation. The low pKa of the anilinic group suggests it will be largely unionized at neutral pH.[1] |

| logP | ~2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity compared to unsubstituted aminophenol. This will affect solubility in aqueous and organic media, influencing formulation strategies and analytical method development. |

| Aqueous Solubility | Low | The increased lipophilicity suggests low intrinsic aqueous solubility, which may necessitate the use of co-solvents in stability studies and formulation. |

| UV Absorbance | λmax ~270-290 nm | The phenolic chromophore will allow for straightforward detection and quantification using UV spectrophotometry in HPLC analysis. |

The interplay of these properties dictates the molecule's behavior in different environments. For instance, the potential for the phenolate anion to form at moderately alkaline pH could increase susceptibility to oxidation. Conversely, the protonated amino group in acidic conditions could influence hydrolytic stability.

Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[2] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation

A systematic approach to forced degradation involves subjecting a solution of 3-Amino-5-(trifluoromethyl)phenol to a variety of stress conditions, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[3]

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

Objective: To induce approximately 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.[3]

1. Hydrolytic Degradation:

-

Acidic Conditions:

-

Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol (e.g., 1 mg/mL) in a mixture of methanol and 0.1 M hydrochloric acid (e.g., 50:50 v/v).

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

-

-

Basic Conditions:

-

Prepare a solution of the compound in a mixture of methanol and 0.1 M sodium hydroxide.

-

Follow the same incubation and sampling procedure as for acidic conditions.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Conditions:

-

Prepare a solution of the compound in a mixture of methanol and water.

-

Follow the same incubation and sampling procedure.

-

Causality Behind Experimental Choices: The use of elevated temperature accelerates the hydrolysis reactions. Methanol is often used as a co-solvent to ensure the solubility of the API. Neutralization of the samples is critical to prevent further degradation on the HPLC column.

2. Oxidative Degradation:

-

Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol in a mixture of methanol and 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw aliquots at shorter time intervals (e.g., 0, 1, 2, 4, 8 hours) due to the often rapid nature of oxidative reactions.

-

Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, before analysis.

Causality Behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies. The reaction is typically performed at room temperature to avoid overly aggressive degradation.

3. Thermal Degradation:

-

Prepare a solution of 3-Amino-5-(trifluoromethyl)phenol in a suitable solvent (e.g., methanol/water).

-

Incubate the solution at an elevated temperature (e.g., 80°C) in a sealed vial to prevent solvent evaporation.

-

Sample at various time points as described for hydrolytic degradation.

Causality Behind Experimental Choices: This tests the stability of the molecule in solution at elevated temperatures, simulating potential excursions during manufacturing or storage.

4. Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid API, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

Analyze the samples after the exposure period.

Causality Behind Experimental Choices: This protocol simulates the effect of light exposure during manufacturing and storage and is a regulatory requirement.

Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is essential to separate the parent compound from all potential degradation products.

Proposed HPLC-UV Method:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

Causality Behind Method Choices: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used to control the pH of the mobile phase and improve peak shape. A photodiode array (PDA) detector is recommended to assess peak purity.

Predicted Degradation Pathways

Based on the functional groups present in 3-Amino-5-(trifluoromethyl)phenol, several degradation pathways can be anticipated.

Caption: Workflow for the thermal analysis of 3-Amino-5-(trifluoromethyl)phenol.

Computational Approaches to Predicting Stability

In addition to experimental studies, computational tools can provide valuable insights into the thermodynamic stability of a molecule. Software programs like Zeneth can predict degradation pathways based on a knowledge base of chemical reactions. [3][4][5]Furthermore, Density Functional Theory (DFT) calculations can be used to estimate bond dissociation energies, which can help in predicting susceptibility to autoxidation. [6][7]While these in silico methods are predictive and require experimental validation, they can be powerful tools for identifying potential liabilities early in the development process.

Conclusion and Recommendations

The thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol is a multifaceted property governed by the interplay of its amino, hydroxyl, and trifluoromethyl functional groups. This guide has outlined a comprehensive strategy for its evaluation, grounded in established scientific principles and regulatory expectations.

Key Takeaways:

-

Oxidative stability is predicted to be the primary liability for this molecule, likely leading to the formation of colored polymeric degradants. Careful control of oxygen exposure and the potential inclusion of antioxidants in formulations should be considered.

-

The trifluoromethyl group is expected to confer high resistance to hydrolytic degradation.

-

Photostability is a potential concern due to the aromatic amine moiety and should be thoroughly investigated.

-

A well-validated, stability-indicating HPLC method is crucial for accurately quantifying the API and its degradation products.

-

Thermal analysis using DSC and TGA will provide essential data on the solid-state stability of the compound.

By implementing the detailed experimental protocols and considering the potential degradation pathways outlined in this guide, researchers and drug development professionals can build a robust understanding of the thermodynamic stability of 3-Amino-5-(trifluoromethyl)phenol. This knowledge is indispensable for making informed decisions throughout the development process, ultimately leading to a safer, more effective, and stable pharmaceutical product.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

- Corbett, J.F., Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1972(4): p. 539-542.

- Joseph, J., P.K. Wrona, and T.P. Dryhurst, Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 1983. 23(2): p. 461-466.

- Alsante, K.M., et al., Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 2013. 49: p. 1-13.

- BIOVIA, Predicting Drug Degradation Using BIOVIA Materials Studio and BIOVIA Pipeline Pilot. 2017, Dassault Systèmes.

- Lath, M.S., et al., In Silico Drug Degradation Prediction. In Silico Drug Discovery and Design, 2019: p. 259-281.

- Sutter, A., et al., In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. Organic Process Research & Development, 2014. 18(10): p. 1235-1244.

- Comninellis, C., Electrocatalysis in the electrochemical conversion/combustion of organic pollutants for waste water treatment. Electrochimica Acta, 1994. 39(11-12): p. 1857-1862.

- Ramanathan, L., et al., Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Journal of Pharmaceutical Sciences, 2016. 105(9): p. 2671-2679.

- Sahoo, S.K., et al., A magnetically separable and recyclable g-C3N4/Fe3O4/porous ruthenium nanocatalyst for the photocatalytic degradation of water-soluble aromatic amines and azo dyes. New Journal of Chemistry, 2018. 42(15): p. 12894-12905.

- Corbett, J.F., Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1972. 0(4): p. 539-542.

- Khan, I., et al., Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Journal of Chemistry and Chemical Engineering, 2008. 27(3): p. 61-68.

- Liu, Y., et al., Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 2024.

- Morallón, E., et al., Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 2004. 562(1): p. 93-101.

- Wammer, K.H., et al., Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol (model compound 1a) with photolysis (filled shapes) and dark controls (equivalent hollow shapes). 2020.

- BenchChem, A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. 2025.

- Müller, R., et al., Biological, thermal and photochemical transformation of 2-trifluoromethylphenol. Journal of Chemical Technology & Biotechnology, 2000. 75(11): p. 1039-1046.

- TA Instruments, Using High-Volume Sample Pans to Characterize the Curing Reaction of a Phenolic Resin Sample.

- Muñoz, E.C., et al., Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.

- CN112782332A, HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. 2021.

- Mabury, S.A., The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 1996. 30(5): p. 1634-1639.

- Park, S., et al., Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermogravimetric analysis. Journal of Applied Polymer Science, 2003. 89(10): p. 2589-2596.

- Wang, X.-M., et al., Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. International Journal of Adhesion and Adhesives, 1994. 14(4): p. 281-286.

- Pak, M.A.

- BenchChem, Managing the thermal degradation of polyamides

- Al-badri, M.A., Synthesis and thermal properties of some phenolic resins. Innovaciencia, 2019. 7(1): p. 1-15.

- PubChem, 3-Aminophenol.

- Nielsen, C.J., et al.

- Sigma-Aldrich, 3-Aminophenol.

- He, G., and B. Riedl, Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer, 1999. 40(5): p. 1329-1340.

- Science.gov, stability-indicating hplc method: Topics by Science.gov.

- SIELC Technologies, HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

- Abdel Rahman, M.A., et al., HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min), paracetamol (30 μg/mL, tR: 3.413 min), para-hydroxy acetophenone (10 μg/mL, tR: 5.003 min), and Etoricoxib (30 μg/mL, tR: 7.275 min). 2022.

- Lechner, U. and G. Straube, Degradation of 3-aminophenol by Arthrobacter spec. mA3. Journal of basic microbiology, 1988. 28(9‐10): p. 629-637.

- U.S. Environmental Protection Agency, 3-(Trifluoromethyl)phenol Properties.

- Sigma-Aldrich, 3-Amino-5-(trifluoromethoxy)phenol.

- PubChem, 3-Amino-5-methylphenol.

- CymitQuimica, 3-Amino-5-(trifluoromethyl)phenol.

- PubChem, 2-Trifluoromethylphenol.

- Liptak, M.D., et al., Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 2002. 106(21): p. 5357-5361.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoxazoles Utilizing 3-Amino-5-(trifluoromethyl)phenol

Introduction: The Significance of the Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This heterocyclic system, an isostere of naturally occurring nucleic bases, readily interacts with biological macromolecules, underpinning its diverse therapeutic applications.[1] Benzoxazole derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, 3-Amino-5-(trifluoromethyl)phenol emerges as a pivotal starting material for the synthesis of 6-(trifluoromethyl)benzoxazoles, a class of compounds with significant potential in contemporary drug development programs.

This technical guide provides an in-depth exploration of established synthetic routes to 6-(trifluoromethyl)benzoxazoles, leveraging the unique reactivity of 3-Amino-5-(trifluoromethyl)phenol. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their practical implementation.

Core Synthetic Strategies and Mechanistic Insights

The construction of the benzoxazole ring from 3-Amino-5-(trifluoromethyl)phenol typically involves the condensation with a suitable one-carbon electrophile, followed by an intramolecular cyclization and dehydration. The primary and most versatile methods employ carboxylic acids, aldehydes, and acyl chlorides as the source of this electrophilic carbon.

Condensation with Carboxylic Acids: The Polyphosphoric Acid (PPA) Mediated Route

The direct condensation of an o-aminophenol with a carboxylic acid, facilitated by a strong dehydrating agent and acid catalyst, is a robust and widely adopted method for the synthesis of 2-substituted benzoxazoles. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both the solvent and the catalyst.

Mechanism: The reaction commences with the protonation of the carboxylic acid by PPA, enhancing its electrophilicity. The amino group of 3-Amino-5-(trifluoromethyl)phenol then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration and intramolecular cyclization, driven by the proximity of the phenolic hydroxyl group, leads to the formation of the benzoxazole ring.

Figure 1: Workflow for PPA-mediated benzoxazole synthesis.

Reaction with Aldehydes: The Oxidative Cyclization Pathway

The reaction of 3-Amino-5-(trifluoromethyl)phenol with aldehydes provides a versatile route to 2-aryl and 2-alkyl-6-(trifluoromethyl)benzoxazoles. This two-step process involves the initial formation of a Schiff base, followed by an oxidative cyclization to furnish the benzoxazole ring.

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). The subsequent step involves an oxidative cyclization, where an oxidizing agent facilitates the removal of two hydrogen atoms, leading to the formation of the aromatic benzoxazole ring. A variety of oxidizing agents can be employed, including manganese (IV) oxide (MnO2) or air in the presence of a suitable catalyst.[3]

Figure 2: General workflow for benzoxazole synthesis from aldehydes.

Acylation with Acyl Chlorides: A Milder Alternative

Acyl chlorides offer a highly reactive alternative to carboxylic acids for the synthesis of benzoxazoles, often allowing for milder reaction conditions. This method is particularly advantageous for substrates that may be sensitive to the high temperatures typically required for PPA-mediated reactions.

Mechanism: The reaction proceeds via the nucleophilic acyl substitution of the acyl chloride by the amino group of 3-Amino-5-(trifluoromethyl)phenol, forming an o-hydroxyamide intermediate. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The o-hydroxyamide intermediate then undergoes an intramolecular cyclization, often promoted by gentle heating or the addition of a dehydrating agent, to yield the final benzoxazole product.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 6-(trifluoromethyl)benzoxazoles from 3-Amino-5-(trifluoromethyl)phenol.

Protocol 1: Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazole via PPA-mediated Condensation

This protocol describes the synthesis of a 2-aryl-6-(trifluoromethyl)benzoxazole using an aromatic carboxylic acid.

Materials:

-

3-Amino-5-(trifluoromethyl)phenol

-

Substituted Benzoic Acid (e.g., 4-methoxybenzoic acid)

-

Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 3-Amino-5-(trifluoromethyl)phenol (1.0 eq) and the substituted benzoic acid (1.1 eq).

-

Carefully add polyphosphoric acid (10-20 times the weight of the aminophenol) to the flask.

-

Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 2-Aryl-6-(trifluoromethyl)benzoxazole via Oxidative Cyclization of a Schiff Base

This protocol details the two-step synthesis of a 2-aryl-6-(trifluoromethyl)benzoxazole from an aromatic aldehyde.

Step A: Schiff Base Formation Materials:

-

3-Amino-5-(trifluoromethyl)phenol

-

Substituted Aromatic Aldehyde (e.g., Benzaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 3-Amino-5-(trifluoromethyl)phenol (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the formation of the Schiff base by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude Schiff base.

Step B: Oxidative Cyclization Materials:

-

Schiff Base from Step A

-

Manganese (IV) Oxide (MnO2)

-

Dichloromethane (DCM) or Toluene

Procedure:

-

Suspend the Schiff base (1.0 eq) in dichloromethane or toluene in a round-bottom flask.

-

Add activated manganese (IV) oxide (3-5 eq) to the suspension.

-

Reflux the mixture for 4-8 hours. Monitor the disappearance of the Schiff base and the formation of the benzoxazole by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Data Summary and Comparison of Methods

| Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages | Disadvantages |

| PPA Condensation | Carboxylic Acid, PPA | 180-200 | 4-6 | 60-85 | One-pot procedure, readily available starting materials. | High reaction temperatures, viscous reaction medium, workup can be challenging. |

| Oxidative Cyclization | Aldehyde, Oxidant (e.g., MnO2) | Reflux | 6-12 (total) | 55-80 | Milder conditions for Schiff base formation, suitable for a wide range of aldehydes. | Two-step process, requires an oxidizing agent. |

| Acyl Chloride Acylation | Acyl Chloride, Base | 0 - Reflux | 2-6 | 70-90 | Milder conditions, often higher yields, suitable for sensitive substrates. | Acyl chlorides can be moisture-sensitive, requires a base. |

Conclusion and Future Outlook

The synthesis of 6-(trifluoromethyl)benzoxazoles from 3-Amino-5-(trifluoromethyl)phenol can be effectively achieved through several well-established synthetic methodologies. The choice of a particular method will depend on the nature of the desired substituent at the 2-position, the scale of the reaction, and the available laboratory resources. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to access this important class of compounds. The continued exploration of novel catalytic systems and more environmentally benign reaction conditions will undoubtedly further enhance the synthetic utility of these transformations, paving the way for the discovery of new and improved benzoxazole-based therapeutics.

References

- Manganese Dioxide-Mediated Oxidative Cyclization of Schiff Bases. Various organic chemistry journals and textbooks.

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

-

Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]

-

Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]

-

Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry-Section A. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

-

Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed. [Link]

-

Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Research Square. [Link]

-

Benzoxazoles. World Journal of Pharmaceutical Sciences. [Link]

-

22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Synthesis of 2,6-disubstituted benzoxazole rings 14a, 14b, 15a and 15b.... ResearchGate. [Link]

-

Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF). PubMed. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

-

Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. YouTube. [Link]

Sources

Microwave-Assisted Synthesis Featuring 3-Amino-5-(trifluoromethyl)phenol: A Guide to Rapid Heterocycle Construction

An Application Guide and Protocol for Researchers

This document serves as a detailed application and protocol guide for researchers, chemists, and drug development professionals interested in leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of novel heterocyclic compounds derived from 3-Amino-5-(trifluoromethyl)phenol.

Foundational Concepts: The Synergy of Microwaves and Fluorine Chemistry

The Advantage of Microwave-Assisted Organic Synthesis (MAOS)

In modern synthetic chemistry, microwave irradiation has emerged as a powerful tool, often called the "Bunsen burner of the 21st century," for accelerating chemical reactions.[1][2] Unlike conventional heating which relies on conduction and convection, microwave synthesis is based on the efficient heating of materials through dielectric effects.[1] Microwaves, a form of electromagnetic radiation, directly couple with polar molecules (like solvents and reagents) in the reaction mixture, causing them to rapidly oscillate and generate heat.[3] This internal, volumetric heating leads to a rapid and uniform temperature increase, often resulting in dramatic reductions in reaction times (from hours or days to mere minutes), increased product yields, and improved product purities.[3][4][5][6]

The Significance of 3-Amino-5-(trifluoromethyl)phenol in Drug Discovery

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry.[7][8] The CF3 group is highly electronegative and lipophilic, and its introduction into a drug candidate can profoundly enhance its pharmacological profile.[7][8][9] Key benefits include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body, which can increase a drug's half-life.[9]

-

Increased Lipophilicity: The CF3 group increases the molecule's ability to pass through cell membranes, which can improve absorption and distribution.[9][10]

-

Improved Binding Affinity: The electronic properties of the CF3 group can alter the pKa of nearby functional groups or influence molecular conformation, leading to stronger and more selective binding to target proteins.[8][9]

3-Amino-5-(trifluoromethyl)phenol is a valuable building block because it combines the potent electronic effects of the CF3 group with two reactive sites—the amino and hydroxyl groups—making it an ideal precursor for synthesizing a diverse range of complex heterocyclic structures.

Core Principles and Critical Safety Protocols

Principles of Microwave Heating

Microwave chemistry relies on the ability of a material to absorb microwave energy and convert it into heat.[1] This is primarily driven by two mechanisms: dipolar polarization and ionic conduction. Solvents are classified by their ability to absorb microwave energy, which is determined by their "loss tangent" (tan δ). Solvents with high loss tangents (e.g., DMF, ethanol, NMP) are excellent microwave absorbers and heat very rapidly, while non-polar solvents (e.g., hexane, toluene) are poor absorbers. This property allows for selective heating of specific components in a reaction mixture.[6] A significant advantage of using sealed vessels in dedicated microwave reactors is the ability to superheat solvents far above their atmospheric boiling points, dramatically accelerating reaction rates.[1]

**2.2 MANDATORY SAFETY PROTOCOLS

The rapid heating and potential for high-pressure generation in microwave synthesis demand strict adherence to safety protocols.

-

Use Dedicated Laboratory Microwave Reactors ONLY: Domestic microwave ovens must never be used for chemical synthesis.[1][11][12] They lack the necessary temperature and pressure feedback controls, proper ventilation, and safety features to handle chemical reactions, creating a significant risk of explosion and exposure to hazardous vapors.[11][12][13]

-

Vessel Integrity and Selection: Always use reaction vessels specifically designed for the pressures and temperatures of your experiment. Inspect vessels for cracks or defects before each use.[14] Never fill a vessel more than two-thirds full to allow for thermal expansion and pressure changes.

-

Pressure and Temperature Monitoring: Utilize the reactor's built-in sensors to continuously monitor reaction conditions. For potentially exothermic or unknown reactions, start with small-scale tests at low power and temperature settings.[11]

-

Solvent Safety: Avoid heating highly flammable or low-boiling-point solvents in a sealed vessel without proper parameter control. Ensure the laboratory space is well-ventilated to prevent the accumulation of flammable or toxic fumes.[13][14]

-

Avoid Metal: Do not use metal objects, including spatulas or magnetic stir bars with metallic cores that are not specifically coated for microwave use, as they can cause arcing.[13] However, small amounts of ground transition-metal catalysts are generally safe and highly effective in microwave-assisted reactions.[11]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical splash goggles, a lab coat, and appropriate gloves, is mandatory at all times.[14]

Application Note: Microwave-Assisted Multicomponent Synthesis of a Trifluoromethyl-Substituted Pyrimidine

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials.[15] Combining MCRs with microwave assistance creates a powerful platform for rapid library synthesis in drug discovery.

This protocol describes a representative three-component reaction to synthesize a 2-amino-4-hydroxy-6-(3-amino-5-(trifluoromethyl)phenyl)pyrimidine derivative, a scaffold of interest in medicinal chemistry.

General Reaction Scheme

A plausible mechanism involves an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization, a process significantly accelerated by microwave heating.[15]

Caption: General scheme for a three-component reaction.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Amino-5-(trifluoromethyl)phenol | ≥98% | Standard Vendor | |

| Ethyl Cyanoacetate | Reagent Grade | Standard Vendor | |

| Guanidine Carbonate | ≥98% | Standard Vendor | |

| Ethanol (EtOH), 200 Proof | Anhydrous | Standard Vendor | A polar, protic solvent with good microwave absorption. |

| Piperidine | Reagent Grade | Standard Vendor | Basic catalyst. |

| Microwave Reactor Vial | 10 mL | CEM, Anton Paar, etc. | Must be compatible with the specific reactor model. |

| Magnetic Stir Bar | Teflon-coated | Standard Vendor | Ensure it is designed for microwave reactor use. |

| Dedicated Laboratory Microwave Synthesizer | - | CEM, Anton Paar, etc. | e.g., CEM Discover SP, Anton Paar Monowave |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reagent Preparation: To a 10 mL microwave reactor vial equipped with a Teflon-coated magnetic stir bar, add 3-Amino-5-(trifluoromethyl)phenol (1.0 mmol, 177 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and guanidine carbonate (0.5 mmol, 90 mg).

-

Solvent and Catalyst Addition: Add 4 mL of anhydrous ethanol to the vial, followed by 2-3 drops of piperidine as a basic catalyst.

-

Vessel Sealing: Securely cap the reaction vessel using the appropriate crimper or torque tool for your microwave system. Proper sealing is critical to safely contain pressure.

-

Microwave Reactor Setup: Place the vial into the cavity of the laboratory microwave synthesizer.

-

Irradiation Parameters: Program the instrument with the following parameters:

-

Temperature: 150 °C (use ramp-to-temperature setting)

-

Hold Time: 20 minutes

-

Power: Dynamic (instrument adjusts power to maintain temperature)

-

Stirring: High

-

Pre-stirring: 30 seconds

-

-

Initiate Synthesis: Start the reaction. The instrument will automatically heat the mixture to the set temperature and hold it for the specified duration.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor cavity.

-

Product Isolation (Work-up): Once cooled, open the vial in a fume hood. The product may precipitate upon cooling. If not, transfer the reaction mixture to a beaker containing 20 mL of cold water and stir for 15 minutes to induce precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Purification: Dry the crude product under vacuum. If necessary, further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Expected Outcomes and Troubleshooting

-

Expected Yield: Yields for microwave-assisted multicomponent reactions are typically moderate to high, often in the 60-95% range, which is a significant improvement over conventional heating methods that may require longer reaction times and result in lower yields.[4][15][16]

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

| Problem | Possible Cause | Suggested Solution |